全氟辛烷磺酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

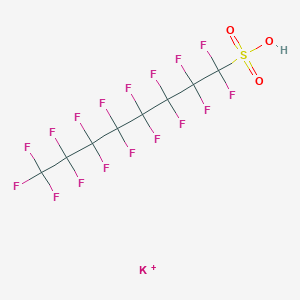

Potassium perfluorooctanesulfonate (PFOSK), with the molecular formula C8HF17KO3S+, is a specialized synthetic compound known for its extreme stability and resistance to water and heat. Falling under the category of perfluorinated compounds, it has been utilized across multiple industries for its unique properties. However, increasing environmental and health concerns have led to its regulatory restriction as a persistent organic pollutant that bioaccumulates.

科学研究应用

全氟辛烷磺酸钾应用的综合分析

全氟辛烷磺酸钾,也称为全氟辛烷磺酸钾盐,是一种具有广泛的科学研究应用的化合物,其独特的特性使其在各个领域都有着重要的应用。以下是对其在各个领域的应用的详细分析。

油/水界面研究: 在化学工程领域,全氟辛烷磺酸钾被用来研究油水混合物的行为。 分子动力学模拟表明,该化合物在油水界面形成稳定的单分子膜,这对于理解石油采收动力学和污染物分散至关重要 .

环境影响评估: 由于其持久性和潜在的环境影响,该化合物在环境科学领域得到了广泛的研究。 研究人员评估其在生态系统中的积累及其对野生动物和人类健康的长期影响 .

压裂液组分: 在石油工程领域,全氟辛烷磺酸钾被用在压裂液中。 它有助于在岩层中创造人工裂缝,提高油气开采效率 .

纺织行业应用: 在纺织行业,它由于其疏水性而用作防污剂。 它是像Scotchgard这样的产品的关键成分,为织物提供抗污和防溢能力 .

电子元件制造: 全氟辛烷磺酸钾在电子行业用于元件制造。 它的特性使其适用于需要高化学稳定性和低反应性的元件 .

消防泡沫添加剂: 该化合物是消防泡沫中的添加剂,特别是用于高强度火灾的泡沫。 它有助于形成屏障,通过切断氧气供应来窒息火焰 .

医疗器械涂层: 在医学研究领域,全氟辛烷磺酸钾被用于涂覆医疗器械。 这些涂层增强了器械对生物液体的抵抗力,并降低了感染的风险 .

制造中的表面处理: 最后,在制造领域,它被用作表面处理剂。 它使材料具有更高的耐磨性、防水性和耐化学性,这对暴露在恶劣环境中的产品非常有利 .

作用机制

Target of Action

Studies have shown that it can accumulate in organisms and exhibit toxic effects on plants and animals . It has been reported to affect the liver, kidney, and thyroid, leading to cancer formation .

Mode of Action

Potassium perfluorooctanesulfonate interacts with its targets, leading to various changes. For instance, an oral carcinogenicity study with perfluorooctanesulfonic acid (PFOS) in rats reveals a significantly increased incidence of hepatocellular adenomas in males and females of the highest dose group . Repeated oral exposure to PFOS or its potassium salt causes hepatotoxicity and mortality with a very steep dose-response curve in rats and primates .

Biochemical Pathways

The biochemical pathways underlying the biotransformation of potassium perfluorooctanesulfonate by different bacterial, plant, and fungal species could be subject to further study to identify the major pathways or enzymes involved . Studies of the mechanism of action of perfluorinated fatty acid derivatives showed that there was no fundamental difference in the effect between carboxylic acids and the corresponding sulfonic acids. Both groups of substances activate PPARα in mice, rats, and monkeys, accelerate fatty acid degradation, inhibit cholesterol .

Pharmacokinetics

The pharmacokinetics of potassium perfluorooctanesulfonate is nonlinear, and the half-life for elimination from the body varies between species . The average serum half-life of PFOS in humans is 5.4 years . As PFOS can cross the blood-brain barrier, its potential neurotoxicity has received growing attention .

Result of Action

The molecular and cellular effects of potassium perfluorooctanesulfonate’s action include hepatotoxicity, mortality, decreased body weights, increased liver weights, lowered serum total cholesterol, lowered triiodothyronine concentrations (without evidence of hypothyroidism), and lowered estradiol levels . Hepatocellular hypertrophy and lipid vacuolation were present at term in the high dose group .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium perfluorooctanesulfonate. It is characterized by a moderate solubility (an increase in salt content of a solution decreases its solubility) and is non-volatile . In the environment, PFOS is found in solution or adsorbed onto particles .

安全和危害

生化分析

Biochemical Properties

Potassium Perfluorooctanesulfonate is a persistent organic pollutant that can accumulate in living organisms . It is known to exhibit toxic effects on flora and fauna . For instance, high concentrations of Potassium Perfluorooctanesulfonate can hamper the antioxidant defense mechanism of plants and destruct root tissues . In animals, exposure to this compound can affect the hypothalamus .

Cellular Effects

Potassium Perfluorooctanesulfonate has been implicated in nephrotoxicity with altered metabolism, carcinogenesis, and fibrosis potential . It has been found to accumulate in mouse kidney in a dose-dependent manner . Kidney injury markers Acta2 and Bcl2l1 increased in expression significantly . Transcription factors, including Nef2l2, Hes1, Ppara, and Ppard, were upregulated, while Smarca2 and Pparg were downregulated .

Molecular Mechanism

The molecular dynamics simulation study of Potassium Perfluorooctanesulfonate showed that the PFOS − molecules spontaneously migrated to the interface between the oil and water phases . The hydrophilic sulfonate groups were oriented toward the water phase, while the lipophilic fluorocarbon chains were oriented toward the oil phase .

Temporal Effects in Laboratory Settings

In a subchronic toxicity study on monkeys, significant adverse effects occurred only in the high dose group . Complete reversal of clinical and hepatic effects and significant decreases in serum and liver Potassium Perfluorooctanesulfonate occurred within 211 days posttreatment .

Dosage Effects in Animal Models

In a study on mice, exposure to Potassium Perfluorooctanesulfonate at 1.5 μg/kg/day for 4 weeks did not affect weight loss or survival, nor was viral clearance affected .

Metabolic Pathways

Potassium Perfluorooctanesulfonate is involved in various metabolic pathways. It has been found to alter lipid metabolism .

Transport and Distribution

Potassium Perfluorooctanesulfonate predominantly accumulates at the oil–water interface, with some ions dispersed within the solution . It forms a stable monomolecular film at the interface, creating a distinct “transition region” with a specific thickness .

Subcellular Localization

The subcellular localization of Potassium Perfluorooctanesulfonate is largely at the interface between the oil and water phases . This localization influences its activity and function .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium perfluorooctanesulfonate involves the reaction of perfluorooctanesulfonyl fluoride with potassium hydroxide.", "Starting Materials": [ "Perfluorooctanesulfonyl fluoride", "Potassium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve perfluorooctanesulfonyl fluoride in methanol", "Add potassium hydroxide to the solution and stir for several hours at room temperature", "Add water to the mixture and stir for an additional hour", "Filter the resulting precipitate and wash with water to obtain Potassium perfluorooctanesulfonate" ] } | |

| 2795-39-3 | |

分子式 |

C8HF17KO3S |

分子量 |

539.23 g/mol |

IUPAC 名称 |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

InChI |

InChI=1S/C8HF17O3S.K/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28); |

InChI 键 |

QGTQTQBVAMFOGO-UHFFFAOYSA-N |

手性 SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

规范 SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K] |

| 2795-39-3 | |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同义词 |

1,1,2,,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic Acid Potassium Salt; Fluorad 95; Fluortensid FT 800; Megafac F 110; Megafac F 116; Perfluorooctanesulfonic Acid Potassium Salt; Potassium Heptadecafluorooctane-1-_x000B_sulfonate; Potassiu |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。